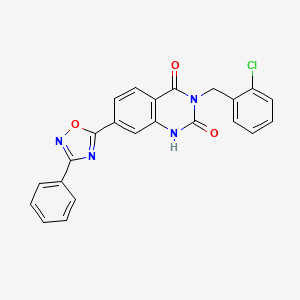

3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Description

3-(2-Chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative featuring a 2-chlorobenzyl group at position 3 and a 3-phenyl-1,2,4-oxadiazol-5-yl substituent at position 5. The quinazoline-dione core is a privileged scaffold in medicinal chemistry due to its structural mimicry of purine bases, enabling interactions with enzymes like dihydroorotate dehydrogenase (DHODH) or kinases . The 1,2,4-oxadiazole moiety is a bioisostere for ester or amide groups, enhancing metabolic stability and binding affinity . The 2-chlorobenzyl group may contribute to lipophilicity and target engagement, as chlorine atoms often improve pharmacokinetic properties . This compound is likely synthesized via methods analogous to patented protocols for 1-(arylmethyl)quinazoline-2,4(1H,3H)-diones, involving cyclization and coupling reactions .

Properties

Molecular Formula |

C23H15ClN4O3 |

|---|---|

Molecular Weight |

430.8 g/mol |

IUPAC Name |

3-[(2-chlorophenyl)methyl]-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C23H15ClN4O3/c24-18-9-5-4-8-16(18)13-28-22(29)17-11-10-15(12-19(17)25-23(28)30)21-26-20(27-31-21)14-6-2-1-3-7-14/h1-12H,13H2,(H,25,30) |

InChI Key |

YYKXMOQNPICLCU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions.

Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

Attachment of the Chlorobenzyl and Phenyl Groups: The chlorobenzyl and phenyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and chlorobenzyl groups.

Reduction: Reduction reactions can occur at the oxadiazole ring or the quinazoline core.

Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the chlorobenzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce dihydroquinazolines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, quinazoline derivatives have been studied for their potential as enzyme inhibitors, particularly targeting kinases involved in cancer cell proliferation.

Medicine

In medicinal chemistry, this compound may be explored for its potential anticancer, antiviral, and antimicrobial properties. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and reactivity.

Mechanism of Action

The mechanism of action of “3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” involves its interaction with specific molecular targets. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Key Observations:

Core Structure Variations: The target compound and the sec-butylphenoxyethyl derivative () share the quinazoline-dione core, critical for enzyme inhibition. In contrast, the benzoxazole-triazole compound () and quinoline-oxadiazole () utilize benzoxazole or quinoline cores, altering electronic properties and target selectivity.

Substituent Impact: The 3-phenyl-1,2,4-oxadiazole group in the target and quinoline compound () enhances metabolic stability compared to ester/amide bioisosteres. However, the methoxy linker in the quinoline derivative may reduce steric hindrance compared to the direct attachment in the target .

Synthetic Efficiency: The sec-butylphenoxyethyl quinazoline-dione () was synthesized in 89% yield via recrystallization, suggesting robust scalability. The target compound’s synthesis likely follows similar patented protocols (), though yields are unspecified.

Biological Activity: The sec-butylphenoxyethyl derivative demonstrated antiviral activity via DHODH inhibition (), while the quinoline-oxadiazole compound showed broad bioactivity in medicine and pesticides (). The target compound’s 1,2,4-oxadiazole and chlorobenzyl groups position it as a candidate for enzyme inhibition or anticancer applications.

Biological Activity

3-(2-chlorobenzyl)-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, mechanisms of action, and other therapeutic implications based on available literature.

Chemical Structure

The compound features a quinazoline core with a 2-chlorobenzyl group and a 3-phenyl-1,2,4-oxadiazol-5-yl moiety. This unique structure contributes to its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1207016-88-3 |

| Molecular Formula | C23H15ClN4O3 |

| Molecular Weight | 414.396 g/mol |

| IUPAC Name | This compound |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

Recent studies have demonstrated that this compound has significant anticancer properties. It has been tested against several cancer cell lines with promising results:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 10.5 | |

| A549 (Lung) | 8.7 | |

| HeLa (Cervical) | 12.0 |

The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of various signaling pathways.

The precise mechanism by which this compound exerts its effects is still under investigation. However, preliminary research suggests that it may interact with specific molecular targets such as:

- Enzymes : Inhibition of key enzymes involved in cancer cell proliferation.

- Receptors : Modulation of receptor activity that regulates cell survival and apoptosis.

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on MCF-7 Cells : A study reported that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.